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Compound of Interest

Compound Name:
(1R,3S,4R)-ent-Entecavir-

13C2,15N

Cat. No.: B12391128

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of entecavir and its isotopically labeled variants. Entecavir is a potent antiviral

drug used in the treatment of chronic hepatitis B virus (HBV) infection. Isotopically labeled

entecavir serves as an invaluable tool in various stages of drug development, including

pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative

bioanalysis. This document outlines the key physicochemical data, experimental protocols for

characterization, and the biological pathway of entecavir.

Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of entecavir and its

common isotopic modifications.

Table 1: General Physicochemical Properties of Entecavir
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Property Value Reference

Chemical Name

2-amino-9-[(1S,3R,4S)-4-

hydroxy-3-(hydroxymethyl)-2-

methylidenecyclopentyl]-3H-

purin-6-one

[DrugBank Online]

Molecular Formula C₁₂H₁₅N₅O₃ [DrugBank Online]

Molecular Weight 277.28 g/mol [DrugBank Online]

Melting Point ~220 °C (monohydrate) [Wikipedia]

Solubility in Water Slightly soluble (2.4 mg/mL)

[Entecavir Patent Evaluation,

Method for Diastereomeric

Impurities]

Appearance White to off-white powder

[Entecavir Patent Evaluation,

Method for Diastereomeric

Impurities]

Table 2: Physicochemical Properties of Entecavir Isotopes
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Isotopic
Variant

Molecular
Formula

Molecular
Weight ( g/mol
)

Isotopic Purity
/ Enrichment

Radiochemical
Purity

Entecavir-d₂ C₁₂H₁₃D₂N₅O₃ 279.3
≥99% deuterated

forms (d₁-d₂)
Not Applicable

Entecavir-

¹³C₂,¹⁵N

C₁₀¹³C₂H₁₅N₄¹⁵N

O₃
280.26

Not explicitly

stated, used as

an internal

standard

Not Applicable

Entecavir-¹³C₄ C₈¹³C₄H₁₅N₅O₃
281.28

(calculated)

Isotopic

Distribution:

[M+4] 98.4%,

[M+3] 1.6%,

[M+0] <0.1%

Not Applicable

¹²⁵I-Entecavir C₁₂H₁₄¹²⁵IN₅O₃

~403.17

(calculated for

¹²⁵I)

Not Applicable >95%

Mechanism of Action: HBV Polymerase Inhibition
Entecavir is a guanosine nucleoside analog that requires intracellular phosphorylation to its

active triphosphate form, entecavir triphosphate (ETV-TP). ETV-TP then competes with the

natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating

viral DNA chain by the HBV polymerase (a reverse transcriptase). Incorporation of ETV-TP

leads to chain termination, thus inhibiting viral replication.
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Fig. 1: Entecavir's intracellular activation and inhibition of HBV polymerase.

Experimental Protocols
Synthesis of Isotopically Labeled Entecavir
3.1.1. General Synthesis Workflow for [¹³C₄]Entecavir

The synthesis of [¹³C₄]entecavir involves a multi-step process starting from commercially

available labeled precursors.[1]

[¹³C]Guanidine HCl &
 Diethyl[1,2,3-¹³C₃]malonate Condensation 2-amino[2,4,5,6-¹³C₄]

pyrimidine-4,6-diol
Multi-step Conversion

(5 steps)
¹³C₄-labeled Purine

Intermediate
Coupling with
Chiral Epoxide

Protected
[¹³C₄]Entecavir Deprotection [¹³C₄]Entecavir

Click to download full resolution via product page

Fig. 2: General workflow for the synthesis of [¹³C₄]entecavir.

A detailed multi-step synthesis involves the condensation of [¹³C]guanidine hydrochloride and

diethyl[1,2,3-¹³C₃]malonate to form a labeled pyrimidine diol. This intermediate is then

converted in five steps to the desired purine. The final steps involve the introduction of a chiral

epoxide followed by deprotection to yield [¹³C₄]entecavir.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12391128/docs?utm_src=pdf-body-img#physicochemical-characteristics-of-entecavir-isotopes-an-in-depth-technical-guide
https://pubmed.ncbi.nlm.nih.gov/24285240/
https://www.benchchem.com/product/b12391128/docs?utm_src=pdf-body-img#physicochemical-characteristics-of-entecavir-isotopes-an-in-depth-technical-guide
https://pubmed.ncbi.nlm.nih.gov/24285240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391128?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1.2. Synthesis of ¹²⁵I-Entecavir

The radiosynthesis of ¹²⁵I-Entecavir is achieved through electrophilic iodination of a tributyltin

precursor.[2]

Step 1: Precursor Synthesis: A vinyl tributyltin group is attached to the entecavir molecule.

Step 2: Radioiodination: The tributyltin precursor is reacted with Na¹²⁵I in the presence of an

oxidizing agent (e.g., Chloramine-T) to facilitate electrophilic substitution of the tributyltin

group with ¹²⁵I.

Step 3: Purification: The resulting ¹²⁵I-Entecavir is purified using High-Performance Liquid

Chromatography (HPLC).

Characterization and Quality Control
3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated stability-indicating RP-HPLC method is crucial for determining the chemical purity of

entecavir and its isotopes.[3][4][5][6][7]

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particles).[3][4]

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g.,

0.02 M phosphate buffer at pH 4.5). The exact ratio is optimized for resolution.[5]

Flow Rate: Typically 1.0 mL/min.[3][4]

Detection: UV detection at approximately 254 nm.[3][4]

Temperature: Column oven maintained at a constant temperature, for example, 40°C.[5]

Internal Standard: For quantitative analysis, an internal standard such as lamivudine can be

used.

3.2.2. Mass Spectrometry (MS) for Isotopic Purity and Identification
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Mass spectrometry is essential for confirming the molecular weight and determining the

isotopic distribution of labeled compounds.
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Fig. 3: Workflow for the characterization of entecavir isotopes by mass spectrometry.

Ionization Source: Electrospray ionization (ESI) is commonly used.

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended

for accurate mass measurements and resolving isotopic peaks.

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different

isotopologues. The relative abundance of these peaks is used to calculate the isotopic
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distribution. For example, for [¹³C₄]entecavir, the major peak will be at [M+4].[1] The proton

adduct of unlabeled entecavir is observed at m/z 278.1.[8]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and the position of isotopic labels.

For deuterated compounds, the absence of specific proton signals in the ¹H NMR spectrum

confirms the location of deuterium substitution.

In Vitro HBV Polymerase Inhibition Assay
This assay measures the ability of entecavir or its analogs to inhibit the activity of HBV

polymerase.[9]

Source of Polymerase: HBV polymerase is typically obtained from cell lysates of HBV-

transfected cells (e.g., HepG2 cells).

Reaction Mixture: The assay mixture contains the HBV polymerase, a DNA or RNA template,

deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP like [α-³²P]dGTP), and

the test compound (e.g., ETV-TP).

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

Detection: The reaction products are separated by gel electrophoresis, and the amount of

incorporated radioactivity is quantified using a phosphorimager or autoradiography.

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by measuring the

reduction in DNA synthesis in the presence of varying concentrations of the inhibitor.

Stability Profile
Forced degradation studies on unlabeled entecavir have shown that it is stable under thermal,

acidic, and photolytic stress conditions. However, significant degradation is observed under

oxidative and alkaline conditions.[3] While direct comparative stability studies of entecavir

isotopes are not readily available in the literature, it is generally understood that deuteration at

a site of metabolism can slow down the rate of metabolic degradation due to the kinetic isotope

effect. This can lead to improved metabolic stability and a longer in vivo half-life.
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Conclusion
This technical guide provides a foundational understanding of the physicochemical

characteristics of entecavir and its isotopically labeled analogs. The data and protocols

presented herein are intended to support researchers and drug development professionals in

the synthesis, characterization, and application of these important molecules. The use of

isotopically labeled entecavir is critical for advancing our understanding of its pharmacology

and for the development of new and improved therapies for chronic hepatitis B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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